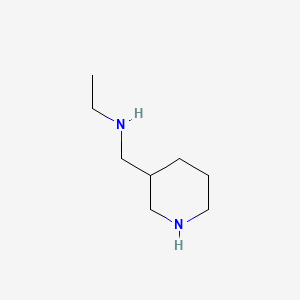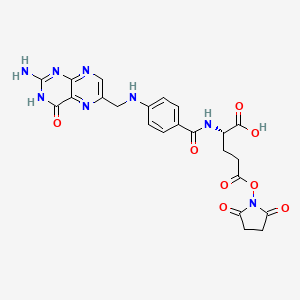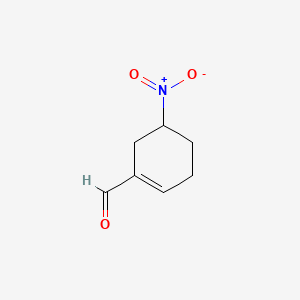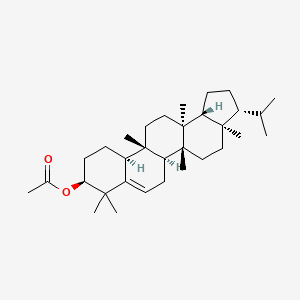![molecular formula C9H20Cl2N2 B580756 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1432679-85-0](/img/structure/B580756.png)
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is an organic compound with the molecular formula C₉H₂₀Cl₂N₂ and a molecular weight of 227.18 g/mol . This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Unfortunately, the specific targets of 1-Methyl-1,8-diazaspiro[4It’s worth noting that this compound belongs to a class of molecules known as hydantoins . Hydantoins and their derivatives have a wide range of therapeutic applications, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substitutions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methyl-1,8-diazaspiro[4Given the wide range of activities associated with hydantoins , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of 1-Methyl-1,8-diazaspiro[4Based on the known activities of hydantoins , it can be speculated that this compound may have potential therapeutic effects in various conditions, including neurological disorders, diabetes, cancer, cardiac arrhythmias, and inflammatory diseases.
Méthodes De Préparation
The synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of 1,8-diazaspiro[4.5]decane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is utilized in various scientific research fields, including:
Comparaison Avec Des Composés Similaires
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
1,8-Diazaspiro[4.5]decane dihydrochloride: This compound lacks the methyl group present in this compound, resulting in different reactivity and biological activity.
Propriétés
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)4-6-10-7-5-9;;/h10H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXLLDBUXOPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-85-0 |
Source


|
| Record name | 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)


![[(2-Cyclopropylphenoxy)methyl]-oxirane](/img/structure/B580681.png)
![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)






![(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B580696.png)
